TRPC3 Channel Antagonism: 157-Fold Potency Advantage Over Alternative Chemotypes
Derivatives incorporating the 6-amino-4-(trifluoromethyl)pyridin-2(1H)-one core exhibit nanomolar TRPC3 antagonism (IC₅₀ = 3 nM) [1]. This potency substantially exceeds that of alternative TRPC3-targeting chemotypes. A structurally distinct pyrazole-carboxamide TRPC3 inhibitor demonstrated an IC₅₀ of 470 nM in the same human TRPC3-expressing HEK293 cellular system, representing a 157-fold reduction in potency relative to the 6-amino-4-CF₃-pyridinone scaffold [2].
| Evidence Dimension | TRPC3 channel inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 3 nM (derivative containing 6-amino-4-trifluoromethylpyridine core) |
| Comparator Or Baseline | 470 nM (pyrazole-carboxamide derivative, CHEMBL4177187) |
| Quantified Difference | 157-fold greater potency (3 nM vs. 470 nM) |
| Conditions | Human TRPC3 expressed in HEK293 cells; FLIPR assay for 6-amino-4-CF₃-pyridinone derivative; electrophysiological recording with 2 mM extracellular Ca²⁺ for comparator |
Why This Matters
The 157-fold potency differential directly impacts the concentration required for in vitro target engagement, reducing compound consumption and minimizing off-target effects at higher concentrations.
- [1] BindingDB Entry BDBM50439217 (ChEMBL2418811). Antagonist activity at TRPC3 (human): IC₅₀ = 3 nM. Assay: HEK293-MSRII cells, 10 min FLIPR assay. View Source
- [2] BindingDB Entry BDBM50450629 (ChEMBL4177187). Inhibition of human TRPC3 expressed in HEK293 cells: IC₅₀ = 470 nM. Assay: GSK170-induced current, 2 mM extracellular Ca²⁺. View Source
